molecular formula C8H10ClN B14001267 2-Norbornanecarbonitrile, 2-chloro-, endo- CAS No. 6945-86-4

2-Norbornanecarbonitrile, 2-chloro-, endo-

Cat. No.: B14001267
CAS No.: 6945-86-4
M. Wt: 155.62 g/mol
InChI Key: WPEOPSGMVYBPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Norbornanecarbonitrile, 2-chloro-, endo- is a chemical compound with the molecular formula C8H10ClN. It is a derivative of norbornane, a bicyclic hydrocarbon, and features a nitrile group (-CN) and a chlorine atom attached to the norbornane framework. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Norbornanecarbonitrile, 2-chloro-, endo- can be synthesized through several methods. One common approach involves the chlorination of 2-norbornanecarbonitrile. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure the selective formation of the endo isomer.

Industrial Production Methods

Industrial production of 2-Norbornanecarbonitrile, 2-chloro-, endo- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Norbornanecarbonitrile, 2-chloro-, endo- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) are typical.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Norbornanecarbonitrile, 2-chloro-, endo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Norbornanecarbonitrile, 2-chloro-, endo- depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the nitrile group is converted to an amine through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

2-Norbornanecarbonitrile, 2-chloro-, endo- can be compared with other similar compounds such as:

    2-Norbornanecarbonitrile, 2-chloro-, exo-: The exo isomer has different spatial arrangement and reactivity compared to the endo isomer.

    2-Norbornanecarbonitrile: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

    2-Norbornanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior.

The uniqueness of 2-Norbornanecarbonitrile, 2-chloro-, endo- lies in its specific structural arrangement, which influences its reactivity and applications in various fields.

Properties

CAS No.

6945-86-4

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-chlorobicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C8H10ClN/c9-8(5-10)4-6-1-2-7(8)3-6/h6-7H,1-4H2

InChI Key

WPEOPSGMVYBPAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.